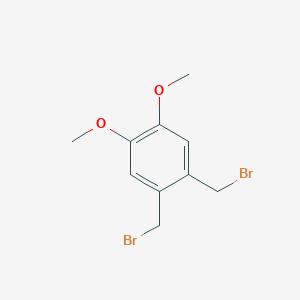

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-bis(bromomethyl)-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGOTHVUUGQGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CBr)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423707 | |

| Record name | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26726-81-8 | |

| Record name | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Bromomethyl 4,5 Dimethoxybenzene

Established Reaction Pathways for Synthesis

Traditional synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene relies on well-documented organic reactions, primarily involving direct bromination strategies or the chemical modification of specifically designed precursor molecules.

Direct bromination methods are among the most common approaches, typically starting from either 1,2-dimethoxybenzene (B1683551) or 1,2-dimethyl-4,5-dimethoxybenzene.

One established pathway is the direct bis-bromomethylation of 1,2-dimethoxybenzene (also known as veratrole). This reaction is a type of electrophilic aromatic substitution where bromomethyl groups are introduced onto the benzene (B151609) ring. A common procedure involves treating 1,2-dimethoxybenzene with paraformaldehyde and hydrobromic acid in acetic acid. In a typical synthesis, a 33% solution of HBr in acetic acid is added to a mixture of 1,2-dimethoxybenzene and paraformaldehyde in acetic acid. The reaction is initially maintained at a low temperature (around 283 K) before being stirred at room temperature and subsequently heated to drive the reaction to completion, affording the target compound as a white precipitate.

Another primary strategy is the free-radical bromination of the benzylic methyl groups of 1,2-dimethyl-4,5-dimethoxybenzene. This transformation is famously known as the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.comresearchgate.netwikipedia.org The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically conducted in a nonpolar solvent, historically carbon tetrachloride (CCl₄), under reflux or photochemical irradiation. mychemblog.comresearchgate.netwikipedia.org The mechanism proceeds via a radical chain reaction where a bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzyl (B1604629) radical. mychemblog.comchadsprep.com This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to form the bromomethyl group and a new bromine radical, propagating the chain. mychemblog.comchadsprep.com To achieve the bis-brominated product, at least two equivalents of NBS are required.

| Starting Material | Reagents | Reaction Type | Typical Conditions |

|---|---|---|---|

| 1,2-Dimethoxybenzene | Paraformaldehyde, HBr, Acetic Acid | Electrophilic Bis-bromomethylation | Low temperature, then heating |

| 1,2-Dimethyl-4,5-dimethoxybenzene | N-Bromosuccinimide (NBS), AIBN/Light | Wohl-Ziegler Radical Bromination | Reflux in CCl₄ or other nonpolar solvent |

The synthesis of this compound can also be approached by designing and functionalizing precursor molecules that already contain the basic carbon skeleton. The choice of precursor is critical and often dictates the subsequent reaction steps.

The most logical precursor for the Wohl-Ziegler bromination is 1,2-dimethyl-4,5-dimethoxybenzene. Its synthesis typically begins with 1,2-dimethoxybenzene (veratrole), which itself can be prepared by the methylation of catechol using reagents like dimethyl sulfate (B86663) or dimethyl carbonate. google.comchemicalbook.comgoogle.com The introduction of the two methyl groups onto the veratrole ring can be accomplished through methods like the Friedel-Crafts alkylation.

Alternatively, derivatization approaches involve the conversion of other functional groups at the benzylic positions into bromomethyl groups. For instance, a precursor such as 4,5-dimethoxybenzene-1,2-dicarboxylic acid could be reduced to the corresponding diol, 1,2-bis(hydroxymethyl)-4,5-dimethoxybenzene. This diol can then be converted to the target dibromide. Common reagents for converting benzyl alcohols to benzyl bromides include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Advanced and Sustainable Synthetic Approaches

In response to the growing need for greener and more efficient chemical processes, recent research has focused on developing advanced synthetic methodologies. These include the use of catalytic systems and environmentally benign reaction conditions. digitellinc.com

The classic Wohl-Ziegler reaction often requires stoichiometric initiators and can be sluggish. Advanced approaches employ catalytic systems to enhance reaction rates and selectivity. Photochemical activation is a key strategy. While traditional methods use broad-spectrum UV lamps, modern techniques utilize specific wavelength LEDs (e.g., 405 nm) to initiate the radical chain reaction more efficiently and with lower energy consumption. rsc.orgrsc.org

Furthermore, modifications to the brominating agent system can prevent side reactions. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of catalytic zirconium tetrachloride (ZrCl₄) has been shown to prevent the competing bromination of the aromatic ring that can sometimes occur under acidic conditions. scientificupdate.com

A significant focus of modern synthetic chemistry is the replacement of hazardous reagents and solvents. ed.gov Carbon tetrachloride (CCl₄), the traditional solvent for the Wohl-Ziegler reaction, is a potent ozone-depleting substance and is highly toxic. wikipedia.org Research has identified several effective and safer alternatives. researchgate.net Solvents such as acetonitrile (B52724), 1,2-dichloroethane, and (trifluoromethyl)benzene have been successfully used for benzylic brominations with NBS, providing clean and high-yielding reactions. ed.govresearchgate.netkoreascience.krresearchgate.net

Continuous flow technology represents a major advance in creating sustainable and safe chemical processes. digitellinc.comrsc.org Photochemical brominations performed in microstructured flow reactors offer superior irradiation uniformity, precise temperature control, and rapid mixing. rsc.orgrsc.org This leads to significantly reduced reaction times, often from hours to seconds, and improved safety by minimizing the volume of hazardous materials at any given moment. rsc.orgrsc.org These systems can even be intensified to operate without any organic solvent, dramatically improving the process mass intensity (PMI). rsc.org

| Conventional Solvent | Green Alternative(s) | Advantages of Alternatives |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Acetonitrile, 1,2-Dichlorobenzene, (Trifluoromethyl)benzene | Lower toxicity, not ozone-depleting, high yields |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of any synthetic route, careful optimization of reaction parameters is essential. Key variables include reagent stoichiometry, temperature, reaction time, and catalyst loading.

In benzylic bromination, a common challenge is controlling the reaction to prevent over-bromination (formation of dibromomethyl groups) or the formation of mixtures of mono- and di-brominated products. scientificupdate.com A detailed study on a similar reaction demonstrated that continuous, slow addition of an NBS slurry could minimize impurity formation by maintaining a low concentration of the brominating species in the solution. scientificupdate.com The quality and purity of the NBS reagent itself can also significantly impact the product distribution, as lots with higher levels of Br₂ or HBr impurities may be more reactive. scientificupdate.com

The choice of solvent and temperature can also be used to control selectivity between benzylic and aromatic bromination. For electron-rich systems like dimethoxybenzenes, using polar solvents like acetonitrile with NBS can favor electrophilic aromatic substitution, whereas nonpolar solvents like CCl₄ favor the radical-based benzylic bromination. mdma.ch

Flow chemistry provides powerful tools for reaction optimization. researchgate.net Automated systems can rapidly screen a wide range of parameters, including temperature, residence time, concentration, and reagent ratios, to quickly identify the optimal conditions for maximizing yield and selectivity. researchgate.net For example, a study on photochemical benzylic bromination in flow demonstrated that tuning the temperature and equivalents of the bromine source could steer the reaction toward either full conversion of the starting material or maximum selectivity for the desired product. rsc.org

Analytical and Spectroscopic Characterization Techniques for Synthetic Validation

To confirm the successful synthesis and purity of this compound, a combination of analytical and spectroscopic techniques is employed. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR spectroscopy is used to identify the different types of protons and their chemical environments.

¹H NMR Data: A typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons, the bromomethyl protons, and the methoxy (B1213986) protons. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | s | 2H | Aromatic C-H |

| 4.63 | s | 4H | -CH₂Br |

| 3.90 | s | 6H | -OCH₃ |

The singlet at 6.84 ppm corresponds to the two equivalent protons on the aromatic ring. The singlet at 4.63 ppm is assigned to the four protons of the two bromomethyl groups, and the singlet at 3.90 ppm represents the six protons of the two methoxy groups. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound, which helps in determining its molecular weight and elemental composition. The molecular formula of this compound is C₁₀H₁₂Br₂O₂, corresponding to a molecular weight of approximately 324.01 g/mol . spectrabase.comcymitquimica.com A mass spectrum obtained through gas chromatography-mass spectrometry (GC-MS) can be used to confirm this molecular weight and to study the fragmentation pattern of the molecule, further aiding in its identification. spectrabase.com

While specific experimental data for ¹³C NMR and Infrared (IR) spectroscopy for this compound are not detailed in the readily available literature, these techniques are standard practice for full characterization.

¹³C NMR Spectroscopy would be expected to show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the bromomethyl carbons, and the methoxy carbons.

Infrared (IR) Spectroscopy would reveal the presence of characteristic functional groups. Key absorptions would be expected for C-H bonds (both aromatic and aliphatic), C-O bonds of the methoxy groups, and C-Br bonds.

The collective data from these analytical techniques provides a comprehensive and unambiguous confirmation of the structure and purity of synthesized this compound.

Reactivity Profiles and Mechanistic Investigations of 1,2 Bis Bromomethyl 4,5 Dimethoxybenzene

Nucleophilic Substitution Reactions

The primary reactivity of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is dictated by the two benzylic bromide functionalities. These groups are excellent electrophiles, making the molecule highly susceptible to nucleophilic substitution, predominantly through an S_N2 mechanism.

Influence of Nucleophile Structure and Reaction Environment

The success and outcome of the nucleophilic substitution are highly dependent on the nature of the nucleophile and the reaction conditions. Strong, unhindered nucleophiles are ideal for promoting the S_N2 reaction. The bifunctional nature of this compound allows for double substitution, making it a valuable building block for symmetrical molecules.

Common nucleophiles employed include primary amines, thiols, and azide (B81097) ions. iucr.orgnih.gov For instance, the reaction with primary amines is a cornerstone for the synthesis of isoindoline (B1297411) derivatives. iucr.org The reaction environment, particularly the choice of solvent, is crucial. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are typically used as they can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. The presence of a non-nucleophilic base is often required when using nucleophiles like primary amines or thiols to neutralize the HBr formed during the reaction.

| Nucleophile | Product Type | Typical Conditions | Ref. |

| Primary Amine (R-NH₂) | N-substituted Isoindoline | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) | iucr.orgnih.gov |

| Sodium Azide (NaN₃) | Diazide | DMSO or DMF | |

| Thiols (R-SH) | Dithioether | Base (e.g., NaH), THF or DMF | nih.gov |

| Diols/Dithiols (HS-R-SH) | Macrocyclic Thioether | High Dilution, Base (e.g., Cs₂CO₃), DMF | - |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (if applicable for derivatives)

The benzene ring of this compound is highly electron-rich due to the presence of two powerful activating methoxy (B1213986) groups (-OCH₃). These groups are ortho-, para-directing. In the parent molecule, the positions ortho and para to the methoxy groups are already substituted. The remaining positions (3 and 6) are electronically activated.

However, the high reactivity of the benzylic bromide groups means that most reactions occur at these sites rather than on the aromatic ring. Electrophilic aromatic substitution (S_EAr) would likely be more relevant for derivatives of this compound, where the bromomethyl groups have been converted to less reactive functionalities.

For a derivative such as 5,6-dimethoxy-1,2-dihydro-2H-isoindole (formed from reaction with ammonia), the directing effects of the substituents would determine the position of electrophilic attack. The two methoxy groups strongly activate the ring, while the fused dihydro-pyrrole ring has a weaker electronic effect. S_EAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at the 3- and 6-positions, which are ortho to one methoxy group and meta to the other. scirp.orgnih.govmnstate.edugrabmyessay.com Steric hindrance from the adjacent substituents would also play a significant role in determining the regioselectivity. mnstate.eduamherst.edu

Elimination Reactions and Competing Reaction Pathways

A significant competing pathway to nucleophilic substitution is elimination, primarily following an E2 (bimolecular elimination) mechanism. This is particularly prevalent when using strong, sterically hindered bases. In the case of this compound, a double elimination reaction can lead to the formation of a highly reactive intermediate: 4,5-dimethoxy-o-quinodimethane.

This intermediate is a diene that can readily participate in Diels-Alder reactions. chemicalbook.com The competition between S_N2 and E2 pathways is influenced by several factors:

Basicity of the Nucleophile: Stronger bases favor E2. For example, potassium tert-butoxide is more likely to induce elimination than sodium azide.

Steric Hindrance: Sterically bulky nucleophiles/bases have difficulty accessing the electrophilic carbon for S_N2 attack and are more likely to abstract a proton from the methyl group, favoring E2.

Temperature: Higher temperatures generally favor elimination over substitution.

Therefore, when designing syntheses that require nucleophilic substitution, conditions must be carefully chosen to minimize the formation of the o-quinodimethane intermediate and subsequent side products.

Cyclization and Annulation Reactions Facilitated by this compound

The presence of two electrophilic centers in a 1,2-relationship on the benzene ring makes this compound an exceptional precursor for the synthesis of various cyclic and macrocyclic structures. iucr.org This is achieved by reacting it with bifunctional nucleophiles.

One of the most common applications is the synthesis of N-substituted 5,6-dimethoxyisoindolines. This is typically achieved in a one-pot reaction with a primary amine, where the amine nitrogen acts as the dinucleophile, forming two new C-N bonds. nih.gov

Furthermore, it is extensively used in the construction of macrocycles, including crown ethers. By reacting with long-chain di-nucleophiles such as polyethylene (B3416737) glycols or diamines under high-dilution conditions (to favor intramolecular cyclization over intermolecular polymerization), a wide variety of host molecules can be synthesized. mdpi.comtdl.org The dimethoxy substituents enhance the electron-donating properties of the benzene ring, which can influence the cation-binding properties of the resulting crown ethers. jetir.org

| Dinucleophile | Cyclic Product | Reaction Type | Ref. |

| Primary Amine (RNH₂) | Isoindoline | Double N-Alkylation | iucr.orgnih.gov |

| Hydrazine (H₂N-NH₂) | Dihydropyridazinoisoindole | Double N-Alkylation | - |

| Polyethylene Glycol | Crown Ether | Williamson Ether Synthesis | mdpi.comtdl.org |

| 1,2-Benzenedithiol | Dithiacyclophane | Double S-Alkylation | - |

Metal-Catalyzed Coupling Reactions Involving this compound

While nucleophilic substitution is the most common reaction, the C(sp³)-Br bonds of the benzylic bromides can also participate in metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium and copper-catalyzed Suzuki-Miyaura type couplings are known for benzylic bromides, allowing for their reaction with arylboronic acids to form diarylmethane structures. researchgate.netlibretexts.orgnih.gov Applying this to this compound could, in principle, allow for a double coupling reaction to install two new aryl or vinyl groups, leading to complex molecular architectures. The reaction typically proceeds via an oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Other potential coupling reactions include Sonogashira coupling with terminal alkynes and Negishi coupling with organozinc reagents. nih.gov These transformations expand the synthetic utility of this compound beyond its role as a simple alkylating agent.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | 1,2-Bis(arylmethyl)benzene derivative | researchgate.netresearchgate.net |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complex, Base | 1,2-Bis(propargyl)benzene derivative | rsc.org |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) complex | 1,2-Bis(alkyl/arylmethyl)benzene derivative | nih.gov |

| Heck-type | Alkene | Pd(0) complex, Base | 1,2-Distyrylbenzene derivative | acs.org |

Computational Chemistry Studies on Reaction Mechanisms and Energetics

A comprehensive search of scientific databases indicates a lack of specific computational studies on the reaction mechanisms and energetics of this compound. The following sections outline the types of computational investigations that would be necessary to build a detailed understanding of its reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. mdpi.com A DFT study on this compound would involve the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states connecting them.

For instance, in a nucleophilic substitution reaction, DFT could be used to model the SN1 and SN2 pathways. The calculations would aim to determine the activation energy barriers for each pathway, thus predicting which mechanism is more favorable under specific conditions. Key parameters that would be calculated are presented in the hypothetical data table below.

Table 1: Hypothetical DFT Data for Nucleophilic Substitution on this compound

| Parameter | SN1 Pathway | SN2 Pathway |

| Transition State Geometry | Trigonal planar carbocation intermediate | Trigonal bipyramidal transition state |

| Activation Energy (kcal/mol) | Value to be calculated | Value to be calculated |

| Key Bond Distances (Å) in TS | C-Br bond length (breaking) | C-Nucleophile bond length (forming), C-Br bond length (breaking) |

| Reaction Enthalpy (kcal/mol) | Value to be calculated | Value to be calculated |

This table represents the type of data that would be generated from a DFT study. The values are placeholders as no specific studies have been published.

Such a study would provide fundamental insights into the factors controlling the reactivity of the bromomethyl groups, including the electronic effects of the methoxy substituents.

Molecular Dynamics (MD) simulations could complement DFT studies by providing a dynamic picture of the reaction pathways. By simulating the movement of atoms over time, MD can explore the conformational space of the molecule and identify potential reaction channels that might not be obvious from static DFT calculations.

An MD simulation of this compound in a solvent, for example, could reveal the role of solvent molecules in stabilizing intermediates and transition states. It could also be used to study intramolecular reactions, such as the formation of cyclic products, by tracking the probability of the two bromomethyl groups coming into proximity.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Objective | Key Observables | Potential Insights |

| Solvation Effects | Radial distribution functions of solvent around reactive sites | Understanding the role of solvent in stabilizing charged intermediates in SN1 reactions. |

| Conformational Analysis | Dihedral angle distributions of the bromomethyl groups | Identifying low-energy conformations that may be pre-disposed to reaction. |

| Intramolecular Cyclization | Root-mean-square deviation (RMSD) of the distance between the two bromomethyl carbons | Exploring the feasibility and pathways for the formation of cyclic products. |

This table outlines potential research directions using MD simulations, as specific studies on this compound are not currently available.

Applications of 1,2 Bis Bromomethyl 4,5 Dimethoxybenzene in Advanced Organic Synthesis

Synthesis of Substituted Naphthalene (B1677914) Derivatives

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is a key reagent in the synthesis of substituted naphthalene derivatives. nih.gov The two adjacent bromomethyl groups provide a reactive diene precursor, facilitating the construction of the naphthalene core through cycloaddition reactions.

Strategic Application as a Key Synthon

The strategic importance of this compound lies in its function as a synthon for an o-xylylene (B1219910) intermediate. This reactive species can be generated in situ and readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a variety of dienophiles. This approach offers a powerful method for the annulation of a new six-membered ring onto the existing benzene (B151609) core, directly leading to the formation of a substituted naphthalene scaffold. The dimethoxy substituents on the benzene ring influence the electronic properties of the resulting naphthalene system and can be further modified to introduce additional functionality.

Divergent Synthesis of Functionalized Naphthalene Scaffolds

The utility of this compound extends to the divergent synthesis of a wide array of functionalized naphthalene scaffolds. By carefully selecting the dienophile, chemists can introduce various substituents and functional groups onto the newly formed ring of the naphthalene product. For instance, reaction with maleic anhydride (B1165640) derivatives can yield naphthalenes bearing carboxylic acid functionalities, while reaction with acetylenic dienophiles can introduce further unsaturation. This modularity allows for the creation of a library of naphthalene derivatives with diverse substitution patterns, which is highly valuable for applications in materials science and medicinal chemistry.

| Dienophile | Resulting Naphthalene Functionality |

| Maleimide Derivatives | Phthalimide moieties |

| Acetylenic Esters | Carboxylate groups |

| Substituted Alkenes | Alkyl or Aryl side chains |

Construction of Fused Heterocyclic and Polycyclic Aromatic Systems

Beyond the synthesis of simple naphthalenes, this compound is instrumental in the construction of more complex fused ring systems. Its ability to react with bifunctional nucleophiles opens pathways to a variety of heterocyclic and polycyclic aromatic compounds. For example, this compound has been utilized in the preparation of crown ether derivatives and isoindoline (B1297411) compounds. researchgate.net

In the synthesis of fused heterocyclic systems, the two bromomethyl groups can react with dinucleophiles, such as diamines or diols, in cyclization reactions. This leads to the formation of new rings fused to the benzene core, incorporating heteroatoms like nitrogen or oxygen. The specific structure of the resulting heterocyclic system is determined by the nature of the dinucleophile used.

Furthermore, this compound serves as a precursor for larger polycyclic aromatic hydrocarbons (PAHs). Through multi-step synthetic sequences, often involving the initial formation of a naphthalene derivative, the aromatic system can be further extended. These larger, conjugated systems are of significant interest for their unique electronic and photophysical properties, with potential applications in organic electronics.

Development of Complex Organic Architectures for Chemical Probes

The development of sophisticated organic architectures for use as chemical probes is another area where this compound and similar structures find application. Chemical probes are essential tools for studying biological systems, and their design often requires a modular and versatile synthetic approach. mskcc.org The scaffold provided by this compound can be elaborated to create molecules with specific recognition elements and reporter groups, such as fluorophores.

For instance, the dimethoxyphenyl moiety can serve as a core structure that can be further functionalized to create fluorescent probes. The ability to construct complex, rigid frameworks is crucial for designing probes that can selectively bind to biological targets and report on their presence or activity through changes in their fluorescence properties. The reactivity of the bromomethyl groups allows for the attachment of various functionalities, including targeting ligands and fluorescent dyes, making it a valuable platform for the rational design of novel chemical probes for bioimaging and sensing applications.

Role of 1,2 Bis Bromomethyl 4,5 Dimethoxybenzene in Materials Science and Polymer Chemistry

Precursor in the Development of Fullerene Bisadduct Acceptors for Organic Photovoltaics

A primary application of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene in materials science is as a precursor for the synthesis of fullerene bisadduct acceptors, which are crucial components in organic photovoltaic (OPV) devices. Fullerene derivatives are widely used as electron acceptor materials in the active layer of organic solar cells. The addition of specific chemical moieties to the fullerene cage, such as the one derived from this compound, allows for the tuning of the electronic and physical properties of the resulting material.

Fullerene bisadducts have gained attention as promising electron-accepting materials because they can increase the open-circuit voltage (Voc) of polymer solar cells. iucr.org This is attributed to their relatively high lowest unoccupied molecular orbital (LUMO) energy levels. iucr.org

Synthetic Methodologies for Fullerene Derivative Integration

The integration of the 4,5-dimethoxybenzene moiety onto a fullerene core, typically pharmaffiliates.comfullerene (C60), is achieved through a specific synthetic route. This compound is used to generate a highly reactive intermediate, 4,5-dimethoxy-o-quinodimethane, in situ. This intermediate then undergoes a cycloaddition reaction with the fullerene cage.

The reaction of pharmaffiliates.comfullerene with the o-quinodimethane species generated from this compound has been studied, leading to the formation of fullerene bisadducts. iucr.org The process typically results in a mixture of several possible regioisomers of the bisadducts. iucr.org Through techniques such as high-performance liquid chromatography (HPLC), various isomers, including trans-1, trans-2, trans-3, trans-4, e, cis-3, and cis-2, have been successfully isolated and characterized using NMR, FAB-MS, and/or UV-Vis spectroscopies. iucr.org

A regiocontrolled electrosynthesis method has also been reported for producing C60 o-quinodimethane bisadducts, which offers the advantage of generating fewer regioisomers, simplifying the purification process. beilstein-journals.org This method has allowed for the isolation of pure regioisomers of cis-2, trans-3, and e C60(QM)2, whose structures have been confirmed by single-crystal X-ray diffraction. beilstein-journals.org

Structure-Property Relationships in Fullerene-Based Materials

The addition of chemical groups to the fullerene core to form bisadducts significantly influences the material's properties, which in turn affects the performance of organic photovoltaic devices. A key parameter that is altered is the LUMO energy level of the fullerene derivative.

The specific arrangement of the addends on the fullerene sphere, known as regioisomerism, also plays a critical role in determining the material's properties and, consequently, the device performance. Studies on different regioisomers of C60 o-quinodimethane bisadducts have shown that they can exhibit different photovoltaic performances. beilstein-journals.org For instance, in solar cells based on the donor polymer poly(3-hexylthiophene) (P3HT), the cis-2 and trans-3 regioisomers have demonstrated better photovoltaic performance than the e regioisomer. beilstein-journals.org This highlights the importance of controlling the regiochemistry of the synthesis to optimize device efficiency.

The presence of multiple adducts on the fullerene cage can, however, also introduce challenges. The addition of side chains can hinder the close packing of the fullerene cages, leading to structural disorder. Furthermore, the presence of a mixture of isomers can create energetic disorder due to variations in the acceptor energies of the different isomers. This energetic disorder has been identified as a dominant factor that can negatively impact electron mobility in fullerene multi-adducts. Therefore, the use of pure isomeric samples of higher fullerene adducts is considered a promising approach to achieving higher efficiency solar cells.

| Property | Influence of Bisadduction | Rationale |

| LUMO Energy Level | Generally increased compared to monoadducts | The addition of two functional groups alters the electronic structure of the fullerene cage. |

| Open-Circuit Voltage (Voc) | Typically higher in OPV devices | A higher LUMO level of the acceptor leads to a larger energy gap between the donor's HOMO and the acceptor's LUMO. ucla.edupharmaffiliates.com |

| Electron Mobility | Can be affected by isomer purity | Energetic disorder from mixed isomers can negatively impact charge transport. |

| Photovoltaic Performance | Dependent on the specific regioisomer | Different spatial arrangements of the addends can lead to variations in electronic properties and molecular packing. beilstein-journals.org |

Monomer in the Synthesis of Functional Polymers

While this compound is a well-established precursor in fullerene chemistry, its role as a direct monomer in the synthesis of functional polymers is not as extensively documented in the current scientific literature. The presence of two reactive bromomethyl groups suggests its potential for use in certain types of polymerization reactions.

Polycondensation and Ring-Opening Polymerization Strategies

Based on its chemical structure, this compound could theoretically participate in polycondensation reactions. The two bromomethyl groups can react with difunctional nucleophiles to form a polymer chain. However, specific examples of polymers synthesized through this route and their applications are not widely reported.

Ring-opening polymerization (ROP) is another major polymerization technique, but it typically involves cyclic monomers. As this compound is an acyclic molecule, its direct participation as a monomer in ROP is not a conventional application. It could potentially be used to synthesize a larger, cyclic monomer that could then undergo ROP, but such multi-step synthetic strategies involving this specific compound are not prominent in the literature.

Application in Cyclopentadithiophene Polymer Synthesis via Suzuki-Miyaura Coupling and Related Reactions

The synthesis of cyclopentadithiophene (CPDT)-based polymers is an active area of research for organic electronics. These polymers are often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling. However, the role of this compound in the direct synthesis of CPDT polymers through these methods is not clearly established. The Suzuki-Miyaura reaction typically involves the coupling of boronic acids or esters with organic halides. While the bromo-functionalized nature of this compound makes it a candidate for such reactions, its specific application in the synthesis of CPDT polymers is not a commonly reported synthetic route.

Design and Fabrication of Advanced Functional Materials

Beyond its significant role in creating fullerene acceptors, this compound has been utilized as a building block for other classes of organic molecules. It serves as a useful intermediate for the preparation of crown ether derivatives and isoindoline (B1297411) compounds. iucr.org The ability to introduce functional groups, such as the dimethoxybenzene moiety, into these structures opens up possibilities for creating novel materials with tailored properties. However, the extent to which these resulting crown ethers and isoindoline derivatives are applied as "advanced functional materials" with specific electronic or optical properties for materials science applications is not as well-documented as its use in the field of organic photovoltaics.

Organic Electronic Materials and Their Performance Characteristics

The compound this compound serves as a valuable building block in the synthesis of specialized organic electronic materials, particularly as a precursor for electron-accepting fullerene derivatives used in organic photovoltaics (OPVs). The introduction of the dimethoxybenzene moiety onto a fullerene core can significantly influence the electronic properties of the resulting material, which in turn affects the performance of the electronic device.

While specific performance data for materials directly synthesized from this compound is not extensively documented in publicly available literature, the performance of analogous methoxylated 1,4-bisbenzyl nih.govfullerene adducts in organic solar cells has been reported. These studies demonstrate the potential of such materials. For instance, the strategic placement of methoxy (B1213986) substituents on the benzyl (B1604629) addends has been shown to significantly impact device efficiency. wikipedia.org

The performance of organic solar cells is typically characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE). The table below presents a comparative overview of the performance of solar cells using a standard fullerene acceptor (PCBM) versus a methoxylated bisadduct acceptor, illustrating the potential impact of using derivatives similar to those that could be synthesized from this compound.

| Acceptor Material | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) |

|---|---|---|---|---|

| PCBM | 0.60 | 9.5 | 0.65 | 3.7 |

| Methoxylated Bisadduct | 0.75 | 8.2 | 0.72 | 4.4 |

Beyond fullerene derivatives, this compound could theoretically be used to synthesize conjugated polymers such as poly(p-phenylene vinylene) (PPV) derivatives via the Gilch polymerization reaction. The dimethoxy substitution on the phenylene ring would be expected to lower the bandgap of the polymer and influence its solubility and film-forming properties, which are crucial for device fabrication. The electrical conductivity of such a polymer would depend on its molecular weight, purity, and morphology, and could be enhanced by doping. For undoped PPV, the intrinsic electrical conductivity is very low, on the order of 10-13 S/cm. ucla.edu Upon doping, the conductivity can increase significantly. ucla.edu

Optoelectronic Applications and Device Fabrication

The primary optoelectronic application for materials derived from this compound is in organic solar cells. The fabrication of a typical bulk heterojunction (BHJ) organic solar cell involves blending a p-type polymer donor and an n-type acceptor (such as a fullerene derivative) in a common organic solvent. This solution is then deposited as a thin film onto a transparent conductive electrode, typically indium tin oxide (ITO) coated on glass or a flexible substrate. A metal electrode is then deposited on top of the active layer to complete the device.

The morphology of the donor-acceptor blend is critical for device performance. An optimal morphology consists of interpenetrating networks of the donor and acceptor materials, which facilitates efficient exciton (B1674681) dissociation at the donor-acceptor interface and subsequent charge transport to the respective electrodes. The choice of solvent, spin-coating parameters, and post-deposition treatments like thermal annealing can all influence the final morphology of the active layer.

The device structure for an organic solar cell utilizing a fullerene bisadduct derived from this compound would typically follow this conventional architecture:

Device Structure: Substrate / Transparent Conductive Oxide (e.g., ITO) / Hole Transport Layer (e.g., PEDOT:PSS) / Active Layer (Polymer Donor:Fullerene Bisadduct) / Electron Transport Layer (optional) / Metal Cathode (e.g., Al, Ca/Al).

The performance of such a device would be highly dependent on the specific polymer donor used in conjunction with the fullerene bisadduct. The energy level alignment between the highest occupied molecular orbital (HOMO) of the donor and the LUMO of the acceptor is a key factor determining the open-circuit voltage.

While less explored, polymers synthesized from this compound could also find applications in other optoelectronic devices such as polymer light-emitting diodes (PLEDs). The electroluminescent properties of PPV and its derivatives are well-known. ucla.edu The dimethoxy substitution would be expected to red-shift the emission spectrum of the polymer. The fabrication of a PLED involves sandwiching the emissive polymer layer between an anode and a cathode. When a voltage is applied, electrons and holes are injected from the respective electrodes, recombine in the polymer layer, and emit light.

The table below summarizes the potential optoelectronic applications and the key performance metrics for materials derived from this compound.

| Optoelectronic Device | Material Role | Key Performance Metrics |

|---|---|---|

| Organic Solar Cell (OSC) | Electron Acceptor (Fullerene Bisadduct) | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), Fill Factor (FF) |

| Polymer Light-Emitting Diode (PLED) | Emissive Layer (PPV derivative) | Luminance, Luminous Efficiency, External Quantum Efficiency (EQE), Color Coordinates (CIE) |

| Organic Field-Effect Transistor (OFET) | Active Semiconductor Layer (PPV derivative) | Charge Carrier Mobility (µ), On/Off Ratio, Threshold Voltage (Vth) |

Further research and development are necessary to fully explore and optimize the performance of organic electronic and optoelectronic devices based on materials derived from this compound.

Derivatization and Functionalization Strategies for Specialized Applications

Synthesis of Ligands for Coordination Chemistry and Catalysis

The two bromomethyl groups serve as powerful electrophilic sites for reactions with various nucleophiles, leading to the formation of bidentate or polydentate ligands. These ligands are instrumental in coordination chemistry for chelating metal ions, thereby forming stable transition metal complexes with potential catalytic activities.

The reaction of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene with primary or secondary amines, phosphines, or thiols provides a straightforward route to ligands containing N, P, or S donor atoms. For instance, reaction with primary amines can yield macrocyclic Schiff base ligands or open-chain diamine ligands. Similarly, reactions with phosphines can produce bidentate phosphine ligands, which are crucial in homogeneous catalysis, particularly for cross-coupling reactions.

The resulting metal complexes, such as those with nickel, palladium, or iridium, can exhibit significant catalytic activity. nih.govrsc.orgnih.gov The electronic properties of the dimethoxy-substituted benzene (B151609) ring can modulate the electron density at the metal center, influencing the catalytic efficiency and selectivity of the complex in reactions like Suzuki-Miyaura or Kumada coupling. nih.govscispace.com

Interactive Table: Ligands Derived from this compound

| Ligand Type | Nucleophile | Potential Metal Ions for Coordination | Potential Catalytic Applications |

| Diphosphine | R₂PH | Pd, Ni, Pt, Rh, Ir | Cross-coupling, Hydrogenation |

| Diamine | RNH₂ | Cu, Co, Ni, Mn | Oxidation, Reduction |

| Dithioether | RSH | Ag, Au, Pd | C-S Bond Formation |

| Bis(isoindoline) | Primary Amines | Various | Asymmetric Catalysis |

Scaffold for Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is embedded in various biologically active molecules, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

This compound is a documented precursor in the synthesis of several important pharmaceutical agents. Its ability to form heterocyclic structures upon reaction with binucleophiles is a cornerstone of its utility. A notable example is its use as a key intermediate in the preparation of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. google.com The synthesis involves leveraging the two bromomethyl groups to construct a portion of the drug's complex carbocyclic framework.

Furthermore, its role in synthesizing isoindoline (B1297411) derivatives is significant, as the isoindoline core is a prevalent scaffold in many pharmacologically active compounds. nih.govresearchgate.net

Interactive Table: Pharmaceutical Applications

| Active Pharmaceutical Ingredient (API) | Intermediate Class | Synthetic Role of Starting Compound |

| Ivabradine | Benzocyclobutane derivative | Forms a key bicyclic intermediate |

| Various Isoindoline-based drugs | Substituted Isoindolines | Provides the core benzene ring and facilitates cyclization |

The versatility of this compound extends to the synthesis of molecules with potential agrochemical applications and other biological activities. The creation of novel heterocyclic systems is a common strategy in the discovery of new herbicides, fungicides, and insecticides. Molecules containing the 3,4-dimethoxyphenyl fragment have been noted for a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and fungicidal properties. sciforum.net

The compound serves as a chemical reagent for the synthesis of substituted naphthalenes, a class of compounds that includes many with significant biological effects. pharmaffiliates.com Multicomponent reactions involving derivatives of this scaffold can lead to structurally diverse molecules, which are often screened for various biological activities. semanticscholar.orgnih.govnih.govdntb.gov.ua

Interactive Table: Precursors for Biologically Active Molecules

| Molecule Class | Synthetic Utility | Potential Biological Activity |

| Substituted Naphthalenes | Precursor for naphthalene (B1677914) ring system | Fungicidal, Herbicidal, Plant Growth Regulation |

| Fused Heterocycles | Building block for cyclization reactions | Insecticidal, Antimicrobial |

| Isoindoline Derivatives | Scaffold for further functionalization | Antiviral, Anticancer |

Preparation of Macrocyclic, Supramolecular, and Cage Structures

The presence of two reactive sites at a defined distance on a semi-rigid aromatic platform makes this compound an excellent building block for the construction of macrocycles and other complex supramolecular assemblies.

It is particularly useful for the preparation of crown ether derivatives. nih.govresearchgate.net In a typical Williamson ether synthesis, it can be reacted with polyethylene (B3416737) glycols or other long-chain diols under high-dilution conditions to yield macrocyclic polyethers. The dimethoxy groups on the benzene ring enhance the cation-binding properties of the resulting crown ether by providing additional coordination sites.

Beyond crown ethers, this compound can be used to synthesize cyclophanes by reacting with other aromatic compounds possessing two nucleophilic sites. These reactions lead to cage-like structures where two or more aromatic rings are held in a specific orientation. Such molecules are of great interest in host-guest chemistry and for the study of intramolecular interactions.

Interactive Table: Synthesis of Macrocyclic and Supramolecular Structures

| Structure Type | Co-reactant | Key Reaction Type | Application Area |

| Crown Ethers | Polyethylene Glycols, Diols | Williamson Ether Synthesis | Ion Sensing, Phase Transfer Catalysis |

| Cyclophanes | Dithiols, Diamines, other Di-functional Aromatics | Nucleophilic Substitution | Host-Guest Chemistry, Molecular Recognition |

| Cage Compounds | Tri- or Tetra-functional linkers | Multiple Nucleophilic Substitutions | Gas Storage, Encapsulation |

Analytical and Spectroscopic Elucidation of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules synthesized from 1,2-bis(bromomethyl)-4,5-dimethoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

For the parent compound, this compound, the ¹H NMR spectrum is characteristically simple, showing three key signals in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.goviucr.orgresearchgate.net These signals correspond to the aromatic protons, the benzylic protons of the bromomethyl groups, and the protons of the methoxy (B1213986) groups. nih.goviucr.orgresearchgate.net

¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (Ar-H) | 6.84 | Singlet | 2H |

| Bromomethyl protons (CH₂Br) | 4.63 | Singlet | 4H |

| Methoxy protons (OCH₃) | 3.90 | Singlet | 6H |

Source: Data compiled from multiple sources. nih.goviucr.orgresearchgate.net

When this compound is used as a precursor in synthesis, NMR is crucial for confirming the structure of the resulting derivatives. For instance, in the synthesis of isoindoline (B1297411) or crown ether derivatives, the disappearance of the signal for the bromomethyl protons (around 4.63 ppm) and the appearance of new signals corresponding to the newly formed bonds and functional groups confirm the successful reaction. nih.goviucr.org

In more complex derivatives, two-dimensional NMR techniques like HETCOR (Heteronuclear Correlation) are employed to definitively assign proton and carbon signals, ensuring an accurate structural model. scirp.org The analysis of chemical shifts and spin-spin coupling constants in various anisole (B1667542) and dimethoxybenzene derivatives provides a deep understanding of their conformational behavior in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of compounds derived from this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net

A key feature in the mass spectra of compounds containing bromine is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio). shimadzu.com Therefore, a molecule containing one bromine atom will show two peaks of equal intensity separated by 2 m/z units. A derivative of this compound containing two bromine atoms will exhibit a characteristic triplet pattern with an intensity ratio of 1:2:1. shimadzu.com This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine atoms in a molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been effectively used to track chemical reactions involving similar precursors like bis(chloromethyl)benzene being converted to bis(bromomethyl)benzene. shimadzu.com This technique allows for the monitoring of the disappearance of the starting material and the appearance of intermediates and the final product, confirming the reaction's progress and the identity of the product based on its mass and isotopic distribution. shimadzu.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction can elucidate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. nih.govnih.gov

The crystal structure of the parent compound, this compound, has been thoroughly characterized. nih.goviucr.orgdoaj.org It crystallizes in the orthorhombic system, and its structure is stabilized by intermolecular C–H⋯O hydrogen bonds. nih.goviucr.orgdoaj.org

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂Br₂O₂ |

| Molecular Weight | 324.00 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 8.125 (6) |

| b (Å) | 14.689 (10) |

| c (Å) | 20.353 (13) |

| Volume (ų) | 2429 (3) |

| Z (molecules/unit cell) | 8 |

Source: Data from Zhou, F. (2009). nih.goviucr.org

The structural analysis of derivatives provides crucial insights into their conformation and packing in the solid state. For example, studies on various methoxy-substituted benzyl (B1604629) bromides reveal significant differences in their crystal structures and intermolecular interactions, which can be influenced by the position of the methoxy groups. rero.chresearchgate.net The conformation of the bromomethyl and methoxy groups relative to the benzene (B151609) ring is a key structural feature determined by this technique. rero.ch Hirshfeld surface analysis is often coupled with crystallographic data to further investigate and quantify intermolecular interactions within the crystal lattice. nih.gov

Advanced Spectroscopic Techniques for Electronic and Optical Properties of Derived Materials

When this compound is incorporated into larger π-conjugated systems or functional materials, advanced spectroscopic techniques are vital for characterizing their electronic and optical properties.

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular structure and its environment. mdpi.comnih.gov Methoxy-substituted compounds, such as methoxy-trans-stilbene derivatives, can exhibit strong fluorescence in the solid state, with properties like fluorescence quantum yield (ΦPL) and lifetime (τ) being highly dependent on the substitution pattern and molecular packing. nih.gov Materials derived from this compound could be designed to act as fluorescent probes or components of organic light-emitting diodes (OLEDs), with their emission properties tunable through synthetic modification. nih.govmdpi.com

Conclusion and Future Research Outlook

Summary of Key Contributions and Identification of Existing Research Gaps

The chemical compound 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene has established itself as a versatile building block in organic synthesis. Its utility stems from the two reactive bromomethyl groups and the electron-donating methoxy (B1213986) substituents on the benzene (B151609) ring. Research has demonstrated its crucial role as a precursor in the synthesis of a variety of complex molecules. Key contributions include its use in the preparation of crown ether derivatives and isoindoline (B1297411) compounds. nih.gov The bis-bromomethylation of 1,2-dimethoxybenzene (B1683551) provides a straightforward route to this important intermediate. nih.gov

Despite its utility, there are discernible gaps in the current body of research. While its application in the synthesis of specific molecular architectures is documented, a comprehensive exploration of its reactivity with a wider range of nucleophiles and in various reaction conditions is lacking. Furthermore, detailed mechanistic studies of its reactions are not extensively reported, which could limit the rational design of new synthetic methodologies. A deeper understanding of the structure-property relationships of its derivatives could also open up new avenues for application.

Potential for Novel Synthetic Applications and Methodological Advancements

The unique structure of this compound presents significant potential for novel synthetic applications. Its ability to act as a dialkylating agent could be exploited in the synthesis of novel macrocycles and cage-like structures with defined cavities and functionalities. These could find applications in host-guest chemistry, molecular recognition, and catalysis. There is also potential for its use in the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Methodological advancements could focus on the development of more efficient and selective transformations involving this reagent. This could include the use of transition-metal catalysis to control the stereochemistry of subsequent reactions or the development of one-pot procedures that streamline the synthesis of complex molecules from this starting material. The exploration of its use in solid-phase synthesis could also facilitate the creation of libraries of compounds for high-throughput screening.

Future Directions in Materials Science and Medicinal Chemistry Research Utilizing this compound

In the realm of materials science, this compound is a promising precursor for the development of advanced materials. It has been used in the production of fullerene bisadduct acceptors for polymer solar cells. pharmaffiliates.comcoompo.com Future research could focus on incorporating this moiety into the backbone of conjugated polymers to tune their electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The dimethoxybenzene core can enhance the solubility and processability of these polymers.

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, which are a target in cancer therapy, and in the synthesis of antibacterial agents. Future research could explore its use in the synthesis of a broader range of therapeutic agents. The rigid scaffold provided by the dimethoxybenzene unit can be a valuable platform for the design of ligands for various biological targets. The synthesis of novel isoindoline derivatives, facilitated by this compound, could lead to the discovery of new drug candidates with unique pharmacological profiles. nih.gov

Prospects for Sustainable and Scalable Production and Application

The current synthesis of this compound often involves the use of reagents like paraformaldehyde and hydrogen bromide in acetic acid. nih.gov While effective at the lab scale, these methods may present challenges in terms of sustainability and scalability due to the use of corrosive and hazardous materials. Future research should focus on developing greener synthetic routes. This could involve the use of less hazardous brominating agents, the replacement of traditional solvents with more environmentally benign alternatives, and the development of catalytic methods that reduce waste generation.

For scalable production, continuous flow chemistry presents a promising alternative to batch processing. Flow reactors can offer better control over reaction parameters, improved safety, and higher throughput. The development of a robust and efficient flow process for the synthesis of this compound would be a significant step towards its large-scale industrial application. Furthermore, exploring its use in the synthesis of high-value materials and pharmaceuticals in a more atom-economical and energy-efficient manner will be crucial for its long-term sustainable application.

常见问题

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, and how can purity be optimized? A: A common approach involves bromination of 4,5-dimethoxy-o-xylene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or benzene. Purification typically employs silica-gel column chromatography with hexane/ethyl acetate gradients to isolate the product . For lab-scale synthesis, recrystallization from ethanol or dichloromethane may enhance purity. Monitoring reaction progress via TLC and confirming purity with GC-MS or HPLC (>95%) is critical .

Basic Structural Characterization

Q: Which spectroscopic methods are most effective for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and bromomethyl (δ ~4.3–4.5 ppm) groups. Aromatic protons in the dimethoxy-substituted ring appear as singlet(s) due to symmetry .

- IR Spectroscopy : Confirm C-Br stretches (~550–650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with exact mass matching theoretical values (e.g., m/z 324.009 for C₁₀H₁₂Br₂O₂ analogs) .

Advanced Reactivity in Cross-Coupling Reactions

Q: How do the bromomethyl groups influence reactivity in palladium-catalyzed cross-coupling reactions? A: The bromomethyl moieties act as electrophilic sites for nucleophilic substitution or Suzuki-Miyaura couplings. For example, in cyclization reactions, 1,2-bis(bromomethyl) derivatives react with dithiols or diamines to form macrocycles, as seen in the synthesis of cyclic antimicrobial peptides . Optimizing ligand systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF or DMF enhances yields . Contradictions in reaction efficiency may arise from steric hindrance; using bulkier ligands (e.g., XPhos) can mitigate this .

Advanced Applications in Material Science

Q: What role does this compound play in designing aggregation-induced emission (AIE) materials? A: Analogous bromomethyl-substituted aromatics, such as 1,2-Bis[4-(bromomethyl)phenyl]-1,2-diphenylethene, are precursors for AIE luminogens. The bromine atoms facilitate post-functionalization (e.g., azidation or Sonogashira coupling) to introduce AIE-active tetraphenylethylene (TPE) cores . For example, coupling with arylboronic acids under Miyaura borylation conditions yields emissive materials with tunable photophysical properties .

Advanced Data Contradictions: Solvolysis Kinetics

Q: How can researchers resolve discrepancies in solvolysis rates reported for bromomethyl-substituted aromatics? A: Contradictions often stem from solvent polarity or competing SN1/SN2 mechanisms. For 1,2-bis(bromomethyl) derivatives:

- Polar solvents (e.g., DMSO) : Favor SN2 pathways, leading to faster kinetics.

- Steric effects : Adjacent substituents (e.g., methoxy groups) may slow reactivity.

Use kinetic studies (e.g., UV-Vis monitoring at 280 nm) and DFT calculations to model transition states. Refer to methodologies in brominated xylene derivatives, where solvent-free conditions improved reproducibility .

Advanced Synthetic Challenges: Byproduct Formation

Q: What strategies minimize diradical or dimeric byproducts during bromomethylation? A: Key approaches include:

- Controlled radical initiation : Use AIBN at 60–80°C to regulate bromine radical generation, reducing uncontrolled chain propagation .

- Dilution effects : Maintain low concentrations (<0.1 M) to favor intramolecular reactions over dimerization .

- Quenching agents : Add Na₂S₂O₃ post-reaction to terminate residual radicals .

Basic Safety and Handling

Q: What safety protocols are essential when handling this compound? A: Due to the lachrymatory and alkylating potential of bromomethyl groups:

- Ventilation : Use fume hoods for synthesis and purification.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Mechanistic Studies: Computational Modeling

Q: How can DFT calculations elucidate reaction pathways for this compound? A: Models using Gaussian or ORCA software can map energy profiles for bromine radical addition or SN2 transitions. For example, comparing activation energies of bromomethyl vs. chloromethyl analogs explains reactivity differences observed experimentally . Validate models with isotopic labeling (e.g., deuterated solvents in kinetic isotope effect studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。